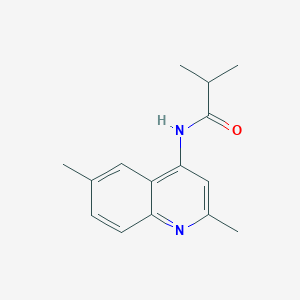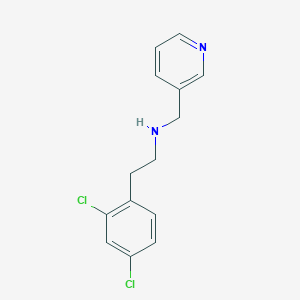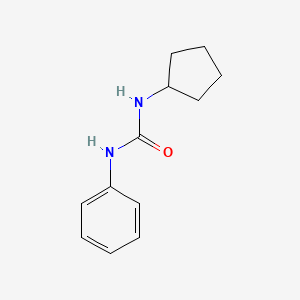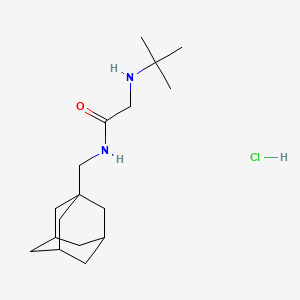![molecular formula C20H23N3 B4889665 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI belongs to the class of indole derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Applications De Recherche Scientifique
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been investigated for its potential use in the treatment of drug addiction and pain management.
Mécanisme D'action
The exact mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action may contribute to its antipsychotic and antidepressant effects. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been shown to modulate the activity of the opioid receptor, which may explain its potential use in pain management.
Biochemical and Physiological Effects:
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. This may explain its potential anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in its pure form through column chromatography. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been found to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to using 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole in lab experiments. Its exact mechanism of action is not fully understood, and there is limited information available on its potential side effects.
Orientations Futures
There are several future directions for research on 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole. One area of interest is its potential use in the treatment of drug addiction. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been found to reduce drug-seeking behavior in animal models, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in pain management. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been shown to modulate the activity of the opioid receptor, and further research is needed to investigate its potential use as an analgesic. Finally, more research is needed to fully understand the mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole and its potential side effects. This will help to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
The synthesis of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole can be achieved through a multistep process involving the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole in its pure form.
Propriétés
IUPAC Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16-19(18-9-5-6-10-20(18)21-16)15-22-11-13-23(14-12-22)17-7-3-2-4-8-17/h2-10,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHILFZGLLNMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)

![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)

![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
![[1-({1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4889674.png)
